

biological activity screening of compounds derived from 5-Bromo-2-methylpyridin-3-amine

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Compound of Interest

Compound Name: *5-Bromo-2-methylpyridin-3-amine*

Cat. No.: *B1289001*

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Comparative Biological Activity of 5-Bromo-2-methylpyridin-3-amine Derivatives

A comprehensive guide for researchers and drug development professionals on the biological screening of novel pyridine compounds, presenting a comparative analysis of their anti-thrombolytic, biofilm inhibition, and haemolytic activities.

Derivatives of **5-Bromo-2-methylpyridin-3-amine** have emerged as a promising class of heterocyclic compounds with diverse biological activities. This guide provides an objective comparison of the performance of a series of these derivatives, supported by experimental data from a key study that synthesized and screened these novel compounds. The data is presented in a clear, comparative format to facilitate analysis and inform future research directions in drug discovery.

Comparative Analysis of Biological Activities

A series of novel pyridine derivatives were synthesized from **5-Bromo-2-methylpyridin-3-amine** and evaluated for their potential as anti-thrombolytic, anti-biofilm, and haemolytic agents. The results of these screenings are summarized below.

Anti-Thrombolytic Activity

The ability of the synthesized compounds to dissolve blood clots was assessed. The percentage of clot lysis was determined for each derivative and compared with a standard

thrombolytic agent.

Compound ID	Substitution on Aryl Ring	% Clot Lysis[1]
2a	4-Methyl	15.23[1]
2c	4-Methoxy	10.89[1]
2d	4-Iodo	20.11[1]
2e	4-Chloro	2.82[1]
2f	4-(Methylthio)	18.76[1]
2g	3,4-Dimethyl	25.43[1]
2h	3,4-Difluoro	12.54[1]
2i	3-Chloro-4-fluoro	31.61[1]
4b	4-Methyl (Acetylated amine)	41.32[1]
Streptokinase	Positive Control	75.00

Biofilm Inhibition Activity

The efficacy of the derivatives in preventing the formation of *Escherichia coli* biofilms was evaluated. The percentage of biofilm inhibition was measured and compared against a standard antibiotic.

Compound ID	Substitution on Aryl Ring	% Biofilm Inhibition (E. coli)[1]
2a	4-Methyl	80.05[1]
2c	4-Methoxy	79.78[1]
2d	4-Iodo	82.04[1]
2e	4-Chloro	79.38[1]
2f	4-(Methylthio)	90.95[1]
2g	3,4-Dimethyl	83.76[1]
2h	3,4-Difluoro	75.12[1]
2i	3-Chloro-4-fluoro	69.54[1]
4f	4-(Methylthio) (Acetylated amine)	91.95[1]
Rifampicin	Positive Control	97.53

Haemolytic Activity

The cytotoxicity of the compounds was assessed by measuring their ability to lyse red blood cells. The percentage of haemolysis was determined to evaluate the safety profile of the derivatives.

Compound ID	Substitution on Aryl Ring	% Haemolysis [1]
2a	4-Methyl	3.12 [1]
2c	4-Methoxy	2.45 [1]
2d	4-Iodo	4.87 [1]
2e	4-Chloro	1.98 [1]
2f	4-(Methylthio)	5.12 [1]
2g	3,4-Dimethyl	3.98 [1]
2h	3,4-Difluoro	2.11 [1]
2i	3-Chloro-4-fluoro	6.23 [1]
4a	4-Methyl (Acetylated amine)	2.01 [1]
Triton X-100	Positive Control	100

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Synthesis of Pyridine Derivatives (General Procedure)

All compounds were synthesized following a previously reported method.[\[1\]](#) Briefly, **5-bromo-2-methylpyridin-3-amine** (1 equivalent) was mixed with tetrakis(triphenylphosphine)palladium (5 mol %) in 1,4-dioxane. The reaction mixture was stirred at room temperature for 30 minutes. Subsequently, the respective arylboronic acid (1.1 equivalents) and potassium phosphate (2.2 equivalents) in water were added. The mixture was then stirred at 85–95 °C for over 15 hours. After cooling, the mixture was filtered and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.[\[1\]](#)

Anti-Thrombolytic Activity Assay

Venous blood was collected from healthy human volunteers. 500 µL of blood was transferred to pre-weighed microcentrifuge tubes to allow clot formation. After clot formation, the serum was

completely removed, and the tubes were weighed again to determine the clot weight. To each tube containing a clot, 100 μ L of the test compound solution was added. Streptokinase was used as a positive control, and water was used as a negative control. The tubes were incubated at 37°C for 90 minutes. After incubation, the released fluid was removed, and the tubes were weighed again to determine the remaining clot weight. The percentage of clot lysis was calculated from the difference in clot weight before and after treatment.[2]

Biofilm Inhibition Assay

The biofilm inhibition activity of the synthesized compounds was determined against *E. coli*. The bacteria were cultured in a 96-well microtiter plate in the presence of the test compounds at a specific concentration. After an incubation period, the planktonic bacteria were removed, and the wells were washed. The remaining biofilm was stained with a 0.1% crystal violet solution. The excess stain was washed off, and the plate was allowed to dry. The crystal violet bound to the biofilm was then solubilized with 30% acetic acid. The absorbance of the solubilized stain was measured using a microplate reader to quantify the biofilm formation. The percentage of inhibition was calculated by comparing the absorbance of the treated wells with that of the untreated control wells.[3][4]

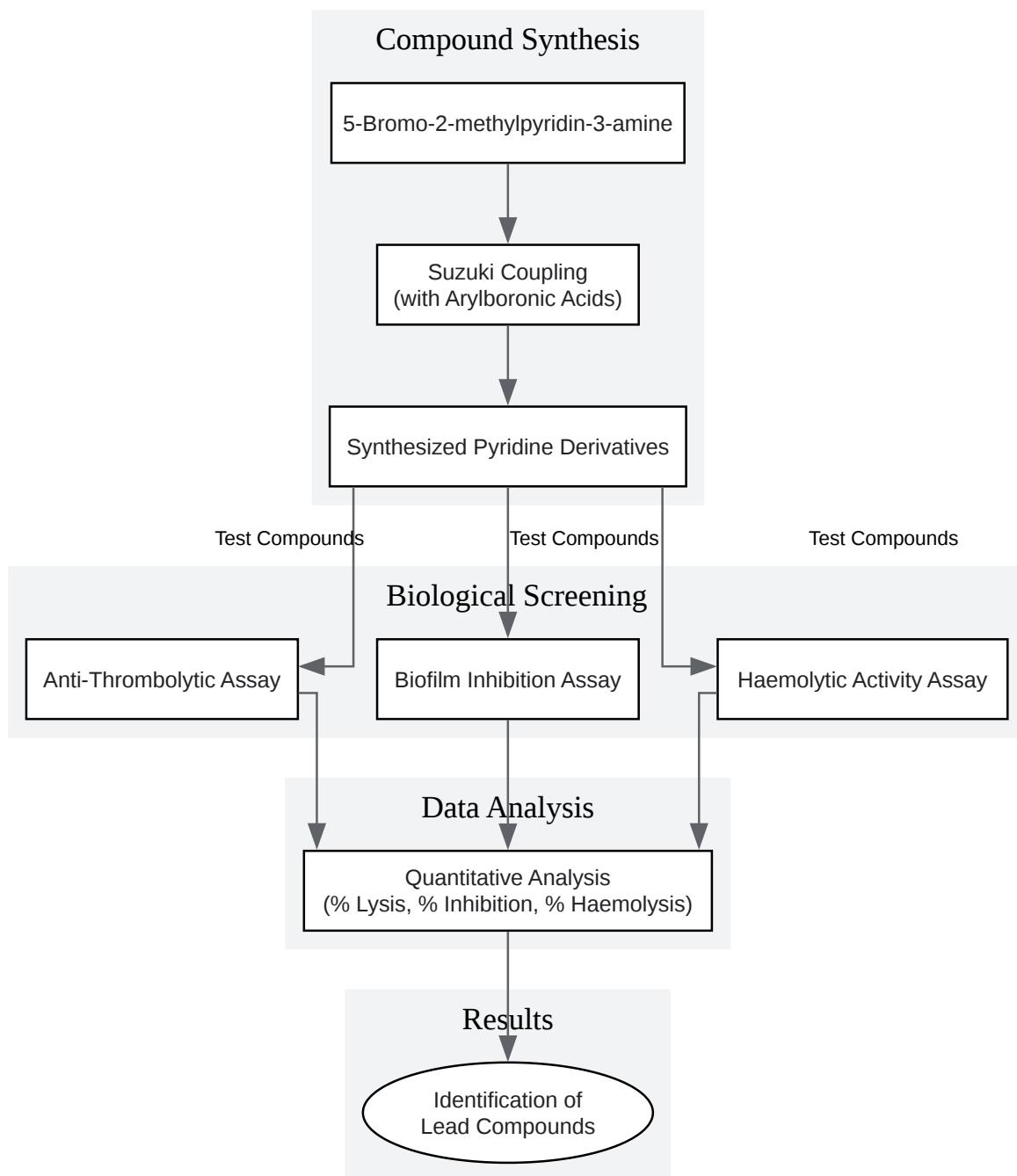
Haemolytic Activity Assay

Fresh human blood was collected and centrifuged to separate the red blood cells (RBCs). The RBCs were washed multiple times with a phosphate-buffered saline (PBS) solution. A suspension of RBCs was prepared in PBS. The test compounds were added to the RBC suspension at a specific concentration. The mixture was incubated at 37°C for a specified time. After incubation, the samples were centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin from lysed cells, was collected. The absorbance of the supernatant was measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer to determine the amount of hemoglobin released. Triton X-100 was used as a positive control (100% haemolysis), and PBS was used as a negative control (0% haemolysis). The percentage of haemolysis was calculated relative to the positive control.[5]

Visualizations

Experimental Workflow for Biological Screening

The following diagram illustrates the general workflow for the biological screening of the synthesized compounds.

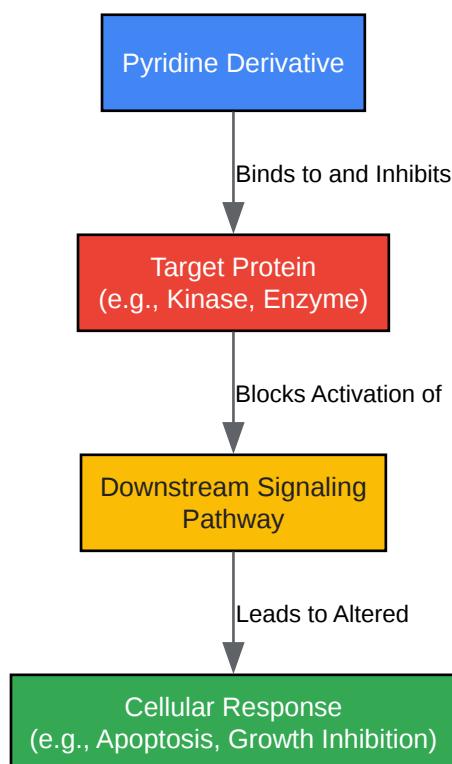


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Caption: Workflow for the synthesis and biological screening of pyridine derivatives.

Signaling Pathway (Hypothesized)

While the specific signaling pathways for these derivatives have not been elucidated, pyridine-based compounds are known to interact with various biological targets. For instance, in the context of anticancer activity, pyridine derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. A generalized representation of a potential mechanism of action is provided below.



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